molecular formula C13H19N5O2S B12266950 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B12266950
M. Wt: 309.39 g/mol
InChI Key: ZJJGKGOKVXQWAL-UHFFFAOYSA-N
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Description

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a complex organic compound that features a unique combination of imidazole, azetidine, sulfonyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their functionalization and coupling with azetidine and sulfonyl groups. Common reagents used in these reactions include glyoxal, ammonia, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .

Scientific Research Applications

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its combination of imidazole, azetidine, sulfonyl, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N5O2S

Molecular Weight

309.39 g/mol

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole

InChI

InChI=1S/C13H19N5O2S/c1-10-13(11(2)16(3)15-10)21(19,20)18-7-12(8-18)6-17-5-4-14-9-17/h4-5,9,12H,6-8H2,1-3H3

InChI Key

ZJJGKGOKVXQWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)CN3C=CN=C3

Origin of Product

United States

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